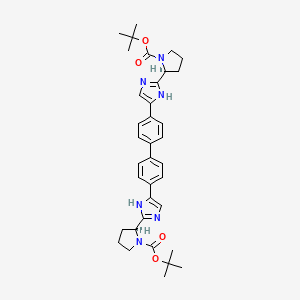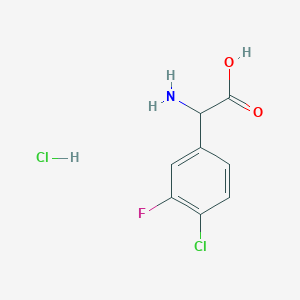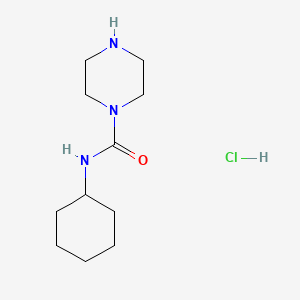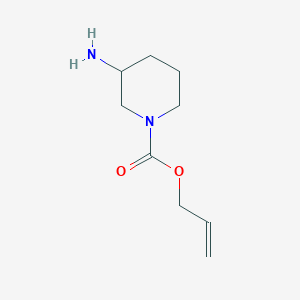
HCV-IN-30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HCV-IN-30 是一种已知对丙型肝炎病毒 (HCV) NS5A 复制复合体具有抑制活性的化合物。 它对 HCV 基因型 1a 和 1b 表现出显著的效力,其抑制浓度 (IC50) 值分别为 901 和 102 纳摩尔 。这种化合物主要用于科学研究,以研究和开发治疗丙型肝炎的药物。
科学研究应用
HCV-IN-30 广泛用于科学研究,特别是在以下领域:
化学: 研究构效关系并优化化合物以获得更好的功效。
生物学: 研究该化合物对 HCV 复制的影响及其与病毒蛋白的相互作用。
医学: 开发治疗丙型肝炎的潜在治疗剂。
工业: 生产抗病毒药物并研究其药代动力学和药效学。
作用机制
HCV-IN-30 通过抑制丙型肝炎病毒的 NS5A 复制复合体发挥作用。NS5A 蛋白对病毒复制和组装至关重要。 通过与这种蛋白质结合,this compound 会破坏复制过程,从而降低病毒载量 。该化合物靶向病毒复制中涉及的特定分子途径,使其成为一种有效的抗病毒剂。
类似化合物:
达拉他韦: 另一种具有类似作用机制的 NS5A 抑制剂。
维帕他韦: 以其对多种 HCV 基因型的广谱活性而闻名。
皮布瑞他韦: 具有高抗药性屏障的高效 NS5A 抑制剂。
比较: this compound 由于其特定的抑制浓度值及其对基因型 1a 和 1b 的有效性而独一无二。 与其他 NS5A 抑制剂相比,this compound 提供了独特的化学结构和效力概况,使其成为研究和潜在治疗开发的宝贵化合物 .
准备方法
合成路线和反应条件: HCV-IN-30 的合成涉及多个步骤,从双芳基咪唑核心制备开始。该过程通常包括:
双芳基核心的形成: 此步骤涉及通过钯催化的交叉偶联反应将两个芳香环偶联在一起。
咪唑的形成: 然后将双芳基中间体与适当的试剂进行环化以形成咪唑环。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对产量和纯度进行了优化,通常涉及高通量技术和严格的质量控制措施,以确保一致性和有效性。
化学反应分析
反应类型: HCV-IN-30 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
取代: 亲核和亲电取代反应是将不同的取代基引入芳香环的常见方法。
常用试剂和条件:
氧化: 像高锰酸钾或三氧化铬之类的试剂,在酸性条件下。
还原: 钯催化剂或硼氢化钠的氢气。
取代: 在适当条件下,用亲核试剂或亲电试剂处理卤代中间体。
主要产物: 从这些反应中形成的主要产物包括具有修饰的官能团的各种 this compound 衍生物,这些衍生物可以进一步研究其生物活性。
相似化合物的比较
Daclatasvir: Another NS5A inhibitor with a similar mechanism of action.
Velpatasvir: Known for its broad-spectrum activity against multiple HCV genotypes.
Pibrentasvir: Highly potent NS5A inhibitor with a high barrier to resistance.
Comparison: HCV-IN-30 is unique due to its specific inhibitory concentration values and its effectiveness against genotypes 1a and 1b. Compared to other NS5A inhibitors, this compound offers a distinct chemical structure and potency profile, making it a valuable compound for research and potential therapeutic development .
属性
IUPAC Name |
tert-butyl (2S)-2-[5-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMTYMFNINZZHE-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045122 |
Source


|
| Record name | Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1292689.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)


